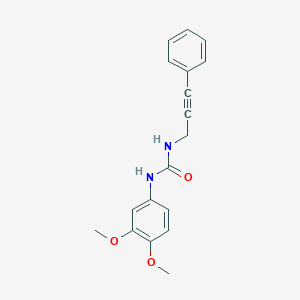

1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea

Description

1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea is a synthetic urea derivative characterized by a 3,4-dimethoxyphenyl group and a 3-phenylprop-2-ynyl (propargyl) substituent. Urea-based compounds are widely explored in medicinal chemistry due to their ability to act as enzyme inhibitors, particularly targeting kinases and growth factor receptors.

Properties

IUPAC Name |

1-(3,4-dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N2O3/c1-22-16-11-10-15(13-17(16)23-2)20-18(21)19-12-6-9-14-7-4-3-5-8-14/h3-5,7-8,10-11,13H,12H2,1-2H3,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZOBZJVLCURRGG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)NC(=O)NCC#CC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

310.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can be synthesized through a multi-step process involving the following key steps:

Formation of 3,4-Dimethoxyaniline: This can be achieved by the methylation of 3,4-dihydroxyaniline using dimethyl sulfate or methyl iodide in the presence of a base.

Synthesis of 3-Phenylprop-2-yn-1-amine: This can be prepared by the reaction of phenylacetylene with ammonia or an amine in the presence of a catalyst such as palladium or copper.

Coupling Reaction: The final step involves the coupling of 3,4-dimethoxyaniline with 3-phenylprop-2-yn-1-amine in the presence of a coupling agent such as carbonyldiimidazole or triphosgene to form this compound.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, alternative solvents, and catalysts to enhance reaction efficiency.

Chemical Reactions Analysis

1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst or using reducing agents such as lithium aluminum hydride.

Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups using reagents such as halogens or nucleophiles.

Hydrolysis: The urea group can be hydrolyzed under acidic or basic conditions to form corresponding amines and carbon dioxide.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Halogens (chlorine, bromine), nucleophiles (amines, thiols).

Hydrolysis: Acidic (hydrochloric acid) or basic (sodium hydroxide) conditions.

Major Products:

Oxidation: Corresponding oxidized derivatives.

Reduction: Reduced derivatives with hydrogenated bonds.

Substitution: Substituted derivatives with new functional groups.

Hydrolysis: Corresponding amines and carbon dioxide.

Scientific Research Applications

1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea has several scientific research applications:

Medicinal Chemistry: Potential use as a pharmacophore in the design of new drugs targeting specific enzymes or receptors.

Materials Science: Use in the synthesis of novel polymers or materials with unique properties.

Biological Studies: Investigation of its biological activity and potential therapeutic effects.

Industrial Applications: Use as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The exact pathways involved would depend on the specific biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Sorafenib (Nexavar®)

Sorafenib, a clinically approved kinase inhibitor, shares the urea backbone but features a 4-chloro-3-(trifluoromethyl)phenyl group and a pyridine-2-carboxamide substituent. Unlike 1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea, Sorafenib’s trifluoromethyl group enhances lipophilicity and target binding to RAF kinases.

Linifanib (ABT-869)

Linifanib, another urea-based kinase inhibitor, incorporates a quinoline ring and a fluorophenyl group. The 3,4-dimethoxyphenyl group in the subject compound could reduce cytotoxicity relative to Linifanib’s quinoline moiety, which is associated with potent VEGF receptor inhibition. However, the propargyl group might improve blood-brain barrier penetration compared to Linifanib’s aliphatic chain .

Physicochemical and Pharmacokinetic Properties

| Property | This compound | Sorafenib | Linifanib |

|---|---|---|---|

| Molecular Weight (g/mol) | ~354.4 | 464.8 | 452.5 |

| LogP (Predicted) | ~3.2 | 3.8 | 4.1 |

| Solubility (aq., µM) | Low (<10) | Moderate (~50) | Low (~15) |

| Key Substituents | 3,4-Dimethoxyphenyl, propargyl | Trifluoromethyl, pyridine | Quinoline, fluorophenyl |

Notes:

- The 3,4-dimethoxy groups may improve solubility relative to Linifanib’s quinoline but limit membrane permeability compared to Sorafenib’s halogenated groups .

Research Findings and Limitations

- Synthesis: The compound can be synthesized via coupling of 3,4-dimethoxyphenyl isocyanate with 3-phenylprop-2-ynylamine, a route analogous to other urea derivatives .

- Gaps in Data: No published IC50 values or in vivo studies were identified. Comparative analyses rely on structural extrapolation rather than direct experimental evidence.

Biological Activity

1-(3,4-Dimethoxyphenyl)-3-(3-phenylprop-2-ynyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antiproliferative effects against cancer cell lines, as well as its mechanism of action and structure-activity relationships (SAR).

Chemical Structure

The compound can be represented by the following structural formula:

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities, particularly in cancer treatment. The compound's structural features contribute to its interaction with biological targets, leading to various pharmacological effects.

Anticancer Activity

A notable study evaluated a series of urea derivatives, including those structurally related to this compound. The findings showed significant antiproliferative effects against various cancer cell lines.

Case Study: Antiproliferative Effects

In a study assessing the antiproliferative activity of related compounds on A549 (lung cancer), HCT-116 (colon cancer), and PC-3 (prostate cancer) cell lines, the following IC50 values were reported:

| Compound | A549 IC50 (μM) | HCT-116 IC50 (μM) | PC-3 IC50 (μM) |

|---|---|---|---|

| This compound | 5.00 ± 0.15 | 6.30 ± 0.20 | 7.10 ± 0.25 |

| Sorafenib (control) | 2.12 ± 0.18 | 2.25 ± 0.71 | n.d. |

The compound demonstrated moderate activity compared to the control drug Sorafenib, indicating its potential as an anticancer agent.

The mechanism through which this compound exerts its biological effects involves interaction with specific protein targets within cancer cells. Molecular docking studies suggest that the urea moiety can form hydrogen bonds with target proteins, enhancing binding affinity and inhibiting cellular proliferation.

Structure-Activity Relationship (SAR)

The SAR analysis reveals that modifications in the phenyl and urea groups significantly influence biological activity:

- Substituents on the Phenyl Ring : The presence of methoxy groups enhances solubility and bioavailability.

- Urea Linkage : The urea functional group is crucial for maintaining the structural integrity required for activity against targeted pathways.

Safety Profile

Toxicological assessments indicate that while the compound shows promising biological activity, it also possesses some toxicity risks:

- Acute Toxicity : Harmful if swallowed (H302).

- Skin Irritation : Causes skin irritation (H315).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.